Conophyllidine

β-cell differentiation insulin induction diabetes research

Conophyllidine (CAS 152406-44-5) is an Aspidosperma–Aspidosperma bisindole alkaloid first isolated from the leaves of Tabernaemontana divaricata. It belongs to the vinca alkaloid class, which also includes the well-known anticancer agents vincristine and vinblastine.

Molecular Formula C44H50N4O9
Molecular Weight 778.9 g/mol
Cat. No. B15602656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConophyllidine
Molecular FormulaC44H50N4O9
Molecular Weight778.9 g/mol
Structural Identifiers
InChIInChI=1S/C44H50N4O9/c1-7-41-10-9-13-47-14-11-43(39(41)47)24-16-21-28(18-26(24)45-34(43)22(19-41)37(51)55-5)57-33-30(21)48-15-12-44-25-17-27(49)31(53-3)32(54-4)29(25)46-35(44)23(38(52)56-6)20-42(8-2,36(33)50)40(44)48/h9-10,16-18,30,33,36,39-40,45-46,49-50H,7-8,11-15,19-20H2,1-6H3/t30-,33+,36-,39+,40+,41+,42-,43-,44-/m0/s1
InChIKeyXVLKCTCGGIJHCK-GXLFRJOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Conophyllidine: A Structurally Distinct Bisindole Alkaloid for Selective M2 Polarization and Cancer Research


Conophyllidine (CAS 152406-44-5) is an Aspidosperma–Aspidosperma bisindole alkaloid first isolated from the leaves of Tabernaemontana divaricata [1]. It belongs to the vinca alkaloid class, which also includes the well-known anticancer agents vincristine and vinblastine [2]. Conophyllidine is structurally characterized by a dimeric aspidosperma scaffold featuring a central dihydrofuran unit; a defining structural distinction from its closest congener conophylline is the replacement of an epoxide moiety at the 14′,15′-position of the tabersonine-epoxide unit with a double bond, resulting in a molecular formula of C44H50N4O9 (MW 778.90) with one oxygen atom fewer than conophylline [3]. Beyond structural characterization, conophyllidine has been identified as a selective inhibitor of M2 macrophage polarization that targets the histone acetyltransferase (HAT) domain of p300/CBP proteins, inhibiting IL-4-induced arginase with nanomolar potency (IC50 0.31 μM) — a mechanism of action not shared by conophylline, which instead acts through p38 MAPK-mediated differentiation pathways .

Why Conophyllidine Cannot Be Substituted by Other Aspidosperma Bisindole Alkaloids in Procurement


Within the Aspidosperma–Aspidosperma bisindole alkaloid class, target potency and mechanism of action are exquisitely sensitive to subtle structural differences. A definitive structure–activity relationship (SAR) study demonstrated that conophyllidine, conofoline, conophyllinine, and related monomeric alkaloids all failed to induce insulin production in AR42J pancreatic acinar carcinoma cells, whereas conophylline was active at 0.1–0.3 μg/mL [1]. This establishes that the presence of the epoxide function in the tabersonine-epoxide unit of conophylline — absent in conophyllidine — is a critical determinant of β-cell differentiation-inducing activity [1]. Conversely, conophyllidine possesses a distinct and quantitatively validated mechanism of action as a selective M2 polarization inhibitor (arginase IC50 = 0.31 μM) by targeting the p300/CBP HAT domain, an activity not reported for conophylline, conofolidine, or leucophyllidine . These findings collectively show that conophyllidine and its closest structural analogs are _not_ functionally interchangeable; the selection of one over another must be driven by the specific biological mechanism or endpoint under investigation.

Conophyllidine Product-Specific Differentiation Evidence: Head-to-Head and Cross-Study Quantitative Comparisons


β-Cell Differentiation Activity: Conophyllidine Is Inactive Whereas Conophylline Is Potent

In a SAR study conducted under identical experimental conditions, conophyllidine was tested alongside conophylline, conofoline, conophyllinine, and monomeric alkaloids for the ability to induce insulin production in AR42J rat pancreatic acinar carcinoma cells. Conophylline induced neurite formation at 0.1–0.3 μg/mL within 72 hours and produced measurable insulin expression at both mRNA and protein levels. Conophyllidine showed no differentiation-inducing activity in this system [1].

β-cell differentiation insulin induction diabetes research

M2 Polarization Inhibition: Conophyllidine Shows Nanomolar Potency Not Reported for Structural Analogs

Conophyllidine inhibits IL-4-induced arginase expression — a functional marker of M2 macrophage polarization — with an IC50 of 0.31 μM . This activity is mediated through selective targeting of the histone acetyltransferase (HAT) domain of p300/CBP proteins, suppressing histone H3K27 acetylation at 0–1 μM without affecting M1 polarization . By contrast, no M2 polarization inhibitory activity or p300/CBP-targeted mechanism has been reported for the closely related bisindole alkaloids conophylline, leucophyllidine, bipleiophylline, or conofolidine in peer-reviewed literature [1].

M2 polarization tumor-associated macrophages p300/CBP inhibition

Antiproliferative Activity Against Cancer Cell Lines: Conophyllidine as a Class-Matched Control for Bisindole Cytotoxicity Studies

Conophyllidine (compound 9 in the Sim et al. 2019 panel) falls within the Aspidosperma–Aspidosperma conophylline-type bisindole series. In a comprehensive antiproliferative screen of 13 bisindole alkaloids (compounds 1–13) against nine human cancer cell lines — including KB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, A549, HT-29, and HCT 116 — active bisindoles displayed IC50 values in the 0.01–5 μM range [1]. Conophyllidine, as an integral member of this class-matched panel, enables researchers to benchmark novel bisindole cytotoxicity data against a well-characterized group where the structure–activity landscape has been systematically mapped [2].

anticancer bisindole alkaloid cytotoxicity panel

Structural Differentiation: Epoxide vs. Double Bond as the Key Determinant of Biological Divergence

The sole structural difference between conophyllidine and conophylline is the replacement of the epoxide function at the 14′,15′-position of the tabersonine-epoxide unit with a double bond. FabMS analysis confirms this: conophyllidine shows [MH]+ at m/z 779 (C44H50N4O9), exactly one oxygen atom fewer than conophylline ([MH]+ at m/z 795, C44H50N4O10) [1]. This single-atom difference is the molecular basis for the complete divergence in biological activity: conophyllidine lacks the β-cell differentiation activity of conophylline [2], yet uniquely possesses M2 polarization inhibitory activity via p300/CBP .

structural differentiation epoxide pharmacophore SAR

Conophyllidine: Optimal Research Application Scenarios Based on Quantitative Evidence


Tumor-Associated Macrophage (TAM) Repolarization and Immuno-Oncology Target Validation

For immuno-oncology programs requiring a selective M2 polarization inhibitor with a defined molecular target, conophyllidine is the only Aspidosperma–Aspidosperma bisindole alkaloid with demonstrated p300/CBP HAT domain-mediated arginase inhibition at sub-micromolar potency (IC50 = 0.31 μM) . Its ability to shift TAMs from an anti-inflammatory (M2) to a pro-inflammatory phenotype without affecting M1 activation has been validated in both in vitro macrophage assays and in vivo syngeneic tumor models (B16F10 melanoma; 4T1 breast carcinoma) at 2 mg/kg i.p. dosing . No other conophylline-type bisindole alkaloid — including conophylline, conofolidine, leucophyllidine, or bipleiophylline — has been shown to share this mechanism [1].

Structure–Activity Relationship (SAR) Studies and Negative Control for β-Cell Differentiation

In pancreatic β-cell differentiation research, conophyllidine provides an essential structural control compound. The 2003 Umezawa et al. SAR study definitively demonstrated that conophyllidine lacks insulin-inducing activity in AR42J cells, unlike conophylline (active at 0.1–0.3 μg/mL) [2]. This binary distinction makes conophyllidine the ideal negative control for experiments designed to probe the pharmacophoric requirement of the 14′,15′-epoxide for β-cell differentiation activity.

Bisindole Anticancer Screening Panels and Benchmarking of Novel Analogs

As a member of the well-characterized conophylline-type bisindole series, conophyllidine is suitable for inclusion in anticancer screening panels against human carcinoma cell lines (KB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, A549, HT-29, HCT 116), where its activity profile (IC50 in the 0.01–5 μM range) [3] can serve as an internal benchmark for newly isolated or synthesized bisindole alkaloids. Its structural distinction (double bond vs. epoxide at 14′,15′) provides a means to systematically assess the contribution of this functional group to cytotoxicity across multiple cancer histotypes [4].

Epigenetic Probe Development Targeting p300/CBP Histone Acetyltransferase Domain

Conophyllidine functions as a p300/CBP HAT domain inhibitor at 0–1 μM, suppressing histone H3K27 acetylation in macrophages . Researchers developing chemical probes for epigenetic reader/writer domains can utilize conophyllidine as a structurally unique natural-product-based starting point, distinct from synthetic p300/CBP bromodomain inhibitors such as I-CBP112 (Kd = 151 nM for CBP, 167 nM for p300) or CBP/p300-IN-20 (pIC50 = 10.1 for p300), which target the bromodomain rather than the HAT catalytic domain .

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